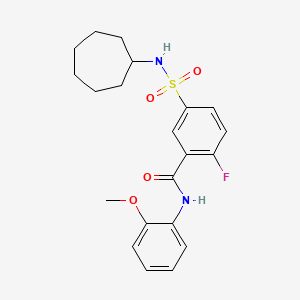
5-(cycloheptylsulfamoyl)-2-fluoro-N-(2-methoxyphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(cycloheptylsulfamoyl)-2-fluoro-N-(2-methoxyphenyl)benzamide, also known as CFMB, is a compound that has gained attention in scientific research due to its potential applications in the field of medicine.
Scientific Research Applications
Fluorescence Enhancement Applications
- Fluorescence Probes : Glibenclamide, a compound structurally related to 5-(cycloheptylsulfamoyl)-2-fluoro-N-(2-methoxyphenyl)benzamide, enhances the fluorescence intensity of erbium (Er) ions, making it useful as a fluorimetric probe. This property is leveraged in studying biochemical reactions involving lanthanides, like interactions between Ca2+ and biologically important molecules (Faridbod et al., 2009).
Neurological Disorder Research
- Serotonin Receptors in Alzheimer's Disease : A related compound, 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide, has been used in PET imaging to study serotonin 1A (5-HT(1A)) receptors in Alzheimer's disease patients. This research helps in understanding the changes in 5-HT(1A) receptor densities, which correlate with clinical symptoms and neuropathological loads (Kepe et al., 2006).
Cancer Research
- Antitumor Activity : MS-27-275, a synthetic benzamide derivative, has shown marked in vivo antitumor activity against human tumors. It inhibits histone deacetylase (HDA), causing hyperacetylation of nuclear histones in tumor cell lines. This is a promising approach for cancers insensitive to traditional antitumor agents (Saito et al., 1999).
Drug Synthesis and Analysis
- Bioanalytical Method Development : A study developed and validated a new bioanalytical method using micro-extraction and LC-MS/MS to quantify glyburide analogues, closely related to the benzamide compound , in mouse plasma and whole blood (Zalavadia, 2016).
Antimicrobial and Antioxidant Research
- Antimicrobial and Antioxidant Activities : A benzamide derivative isolated from endophytic Streptomyces sp. showed significant antimicrobial and antioxidant activities. This highlights the potential of such compounds in the development of new antimicrobial and antioxidant agents (Yang et al., 2015).
properties
IUPAC Name |
5-(cycloheptylsulfamoyl)-2-fluoro-N-(2-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O4S/c1-28-20-11-7-6-10-19(20)23-21(25)17-14-16(12-13-18(17)22)29(26,27)24-15-8-4-2-3-5-9-15/h6-7,10-15,24H,2-5,8-9H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACHCHGHIHJVKQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)S(=O)(=O)NC3CCCCCC3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

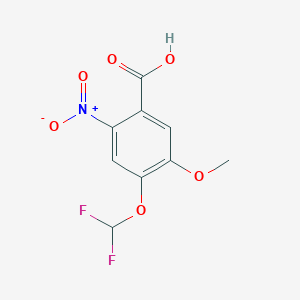


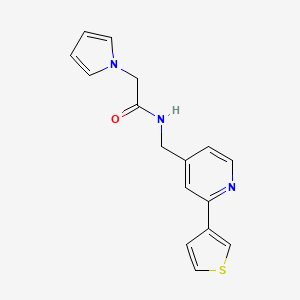
![5-methyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B3011288.png)
![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(3,4-dimethoxyphenyl)methanone](/img/structure/B3011289.png)
![(E)-3-(furan-2-yl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)prop-2-en-1-one](/img/structure/B3011290.png)
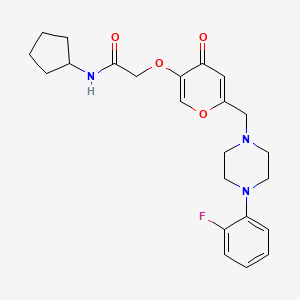
![(E)-N-cyclopentyl-3-(furan-2-yl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acrylamide](/img/structure/B3011293.png)
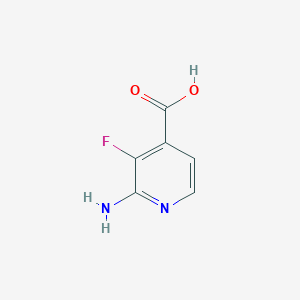
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethoxybenzamide](/img/structure/B3011298.png)
![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-nitrobenzamide hydrochloride](/img/structure/B3011300.png)
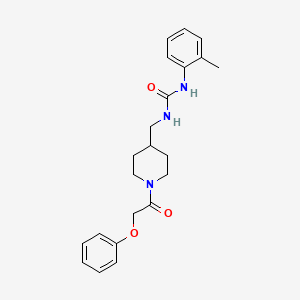
![2-({1-[2-(3,4-Dimethoxyphenyl)acetyl]piperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B3011303.png)